3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3,4-dichlorobenzyl alcohol with benzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and 3,4-dichlorobenzyl alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may be involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles and other chemical species . The molecular targets and pathways depend on the specific application and reaction conditions . For example, in proteomics research, it may interact with proteins and peptides to form covalent bonds, thereby facilitating the study of protein structures and functions .
Comparison with Similar Compounds
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride can be compared with similar compounds such as:
3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds and as an alkylating agent.
3,4-Dichlorobenzoyl chloride: Utilized in the synthesis of 3,4-dichlorophenylacetic acid and other derivatives.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLMHKOJMQLVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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